molecular formula C20H20O6 B12542064 Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate CAS No. 660849-95-6

Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate

Cat. No.: B12542064
CAS No.: 660849-95-6
M. Wt: 356.4 g/mol
InChI Key: RAUDWENAMRSIRH-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups attached to a central but-2-ene-1,4-diylbis(oxy) linker, which connects two benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate typically involves the esterification of 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid.

    Reduction: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate exerts its effects depends on the specific application. In enzymatic hydrolysis, the ester bonds are cleaved by esterases, releasing the corresponding acids and alcohols. The molecular targets and pathways involved include the active sites of esterases and other enzymes that interact with ester bonds.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4’-[ethene-1,2-diylbis(oxy)]dibenzoate
  • Dimethyl 4,4’-[propane-1,3-diylbis(oxy)]dibenzoate
  • Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate

Uniqueness

Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate is unique due to the presence of a but-2-ene linker, which imparts specific steric and electronic properties to the molecule. This structural feature can influence the reactivity and stability of the compound, making it distinct from other similar esters.

Properties

CAS No.

660849-95-6

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[4-(4-methoxycarbonylphenoxy)but-2-enoxy]benzoate

InChI

InChI=1S/C20H20O6/c1-23-19(21)15-5-9-17(10-6-15)25-13-3-4-14-26-18-11-7-16(8-12-18)20(22)24-2/h3-12H,13-14H2,1-2H3

InChI Key

RAUDWENAMRSIRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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